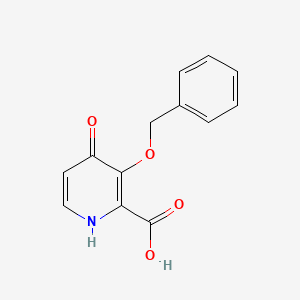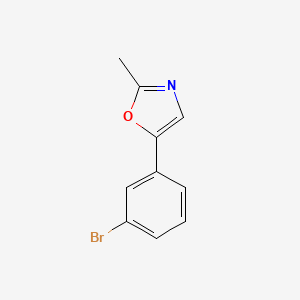
1-(2-Methyl-6-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a nitro group and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Métodos De Preparación
The synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Synthesis: The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods can also be adapted for the synthesis of this compound.
Análisis De Reacciones Químicas
1-(2-Methyl-6-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-nitrophenyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Comparación Con Compuestos Similares
1-(2-Methyl-6-nitrophenyl)guanidine can be compared with other guanidines such as:
2-Methyl-5-nitrophenylguanidine: Similar in structure but with different positional isomers of the nitro and methyl groups.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine moiety, affecting their reactivity and applications.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures and unique properties.
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(2-methyl-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-2-4-6(12(13)14)7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clave InChI |
OPCMBHZSJPLUHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)




![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
